

3-Hydroxy-5-phenylpyridine CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Hydroxy-5-phenylpyridine

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An In-depth Technical Guide to 3-Hydroxy-5-phenylpyridine

An authoritative resource for researchers, scientists, and drug development professionals.

CAS Number: 31676-55-8

Molecular Formula: C₁₁H₉NO

IUPAC Name: 5-phenylpyridin-3-ol[1]

Executive Summary

3-Hydroxy-5-phenylpyridine, a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl and a phenyl group, holds significant interest in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical identity, molecular structure, and, where direct data is limited, explores the synthesis and biological activities of closely related phenylpyridine derivatives to offer valuable insights for researchers. While specific experimental spectral data for **3-Hydroxy-5-phenylpyridine** is not readily available in the public domain, this guide furnishes detailed protocols for the synthesis and biological evaluation of analogous compounds, providing a strong foundation for further investigation.

Compound Identification and Molecular Structure

3-Hydroxy-5-phenylpyridine is characterized by the following identifiers and structural details:

Property	Value
CAS Number	31676-55-8
Molecular Formula	C ₁₁ H ₉ NO
Molecular Weight	171.20 g/mol
IUPAC Name	5-phenylpyridin-3-ol ^[1]
SMILES	Oc1cc(cnc1)c1ccccc1
InChI Key	NUTMKQSGPRZCAU-UHFFFAOYSA-N

Molecular Structure:

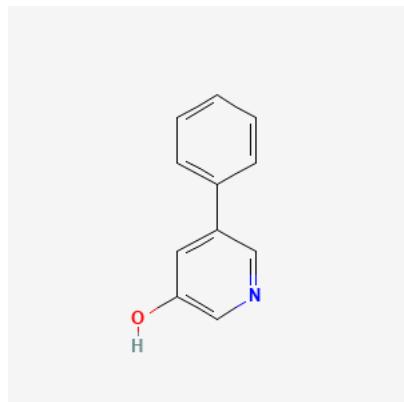


Figure 1. 2D structure of **3-Hydroxy-5-phenylpyridine**.

Physicochemical and Spectroscopic Data

Detailed experimental spectroscopic data for **3-Hydroxy-5-phenylpyridine** is not extensively reported in publicly available literature. For reference, the following tables present typical spectroscopic data for the closely related compound, 3-phenylpyridine. Researchers synthesizing **3-Hydroxy-5-phenylpyridine** would be expected to characterize the compound using similar techniques.

NMR Spectroscopy (Reference: 3-Phenylpyridine)

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for structure elucidation. The expected shifts for **3-Hydroxy-5-phenylpyridine** would be influenced by the electron-donating hydroxyl group.

Table 1: Representative ^1H NMR Data for 3-Phenylpyridine in CDCl_3 ^[2]

Chemical Shift (ppm)	Multiplicity	Assignment
8.84	s	Pyridine-H2
8.57	d	Pyridine-H6
7.82	d	Pyridine-H4
7.54	m	Phenyl-H
7.44	m	Phenyl-H
7.37	m	Pyridine-H5

Table 2: Representative ^{13}C NMR Data for 3-Phenylpyridine in CDCl_3

Note: Specific experimental ^{13}C NMR data for 3-phenylpyridine was not found in the provided search results. The following are typical chemical shift ranges for phenylpyridine structures.^[3] ^[4]

Chemical Shift (ppm)	Assignment
147-151	Pyridine C2, C6
134-138	Pyridine C4
121-130	Pyridine C3, C5 and Phenyl C
127-129	Phenyl C

Mass Spectrometry (Reference: 3-Phenylpyridine)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

Table 3: Representative Mass Spectrometry Data for 3-Phenylpyridine[5]

m/z	Relative Intensity (%)	Assignment
155	100	[M] ⁺
154	40	[M-H] ⁺
128	14	[M-HCN] ⁺

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of **3-Hydroxy-5-phenylpyridine** was not found, a common and efficient method for the synthesis of phenylpyridines is the Suzuki-Miyaura cross-coupling reaction. The following is a detailed protocol for the synthesis of 3-phenylpyridine, which can be adapted for the synthesis of **3-Hydroxy-5-phenylpyridine** by using 5-bromo-3-hydroxypyridine or a suitably protected derivative as the starting material.[6]

Suzuki-Miyaura Cross-Coupling for 3-Phenylpyridine Synthesis[6]

Materials:

- 3-Bromopyridine
- Phenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- 1,4-Dioxane (anhydrous)

- Deionized water
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

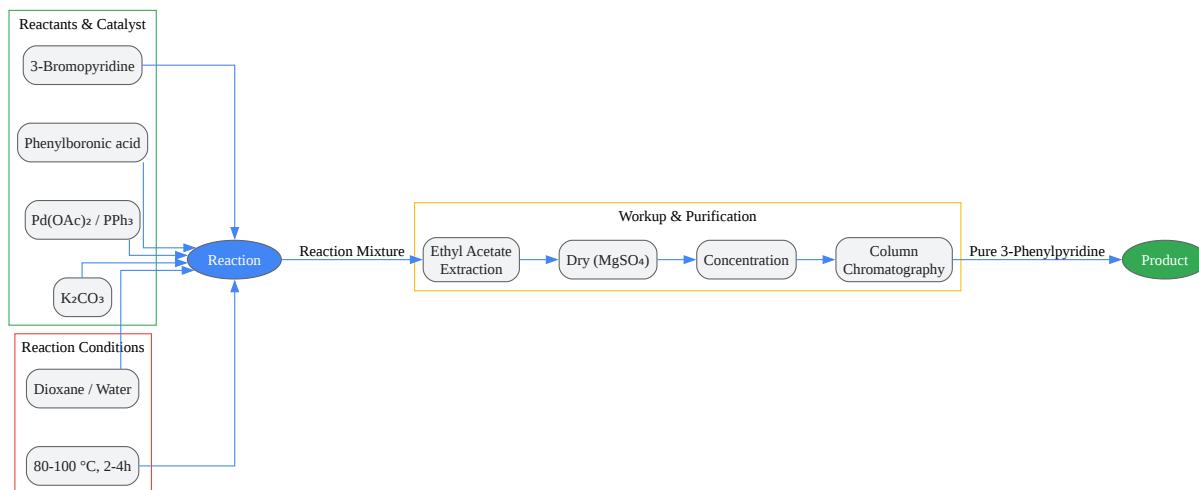
Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Inert atmosphere setup (e.g., nitrogen or argon)
- Standard laboratory glassware for workup and purification

Procedure:

- To a dry round-bottom flask, add 3-bromopyridine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
- Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
- Flush the flask with an inert gas (e.g., nitrogen or argon).
- Add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL).
- Heat the reaction mixture to 80-100 °C and stir vigorously for 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
- Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
- Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO_4 or Na_2SO_4 .
- Filter the drying agent and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 3-phenylpyridine.

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Suzuki-Miyaura Synthesis Workflow

Biological Activity and Experimental Protocols

While specific biological activity data for **3-Hydroxy-5-phenylpyridine** is scarce, the broader class of phenylpyridine derivatives has shown significant promise in drug discovery, particularly as anticancer agents.

Anticancer Activity of Phenylpyridine Derivatives

Derivatives of 3-phenylpyridine have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, and have shown cytotoxic effects against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

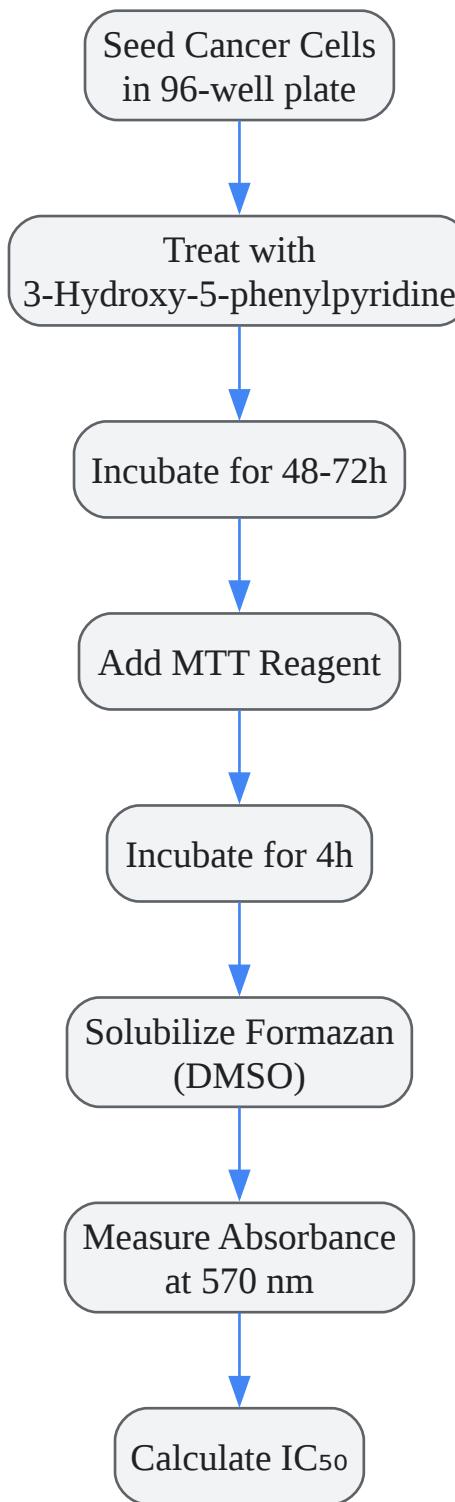
Materials:

- Human cancer cell lines (e.g., HCT-116, MCF-7)
- Cell culture medium (e.g., DMEM) supplemented with 10% FBS
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted with medium) and a vehicle control (DMSO in medium).
- Incubate the plates for 48-72 hours.
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37 °C.

- Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

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- To cite this document: BenchChem. [3-Hydroxy-5-phenylpyridine CAS number and molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1272047#3-hydroxy-5-phenylpyridine-cas-number-and-molecular-structure\]](https://www.benchchem.com/product/b1272047#3-hydroxy-5-phenylpyridine-cas-number-and-molecular-structure)

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